7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile
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Overview
Description
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively, along with a cyano group at the 3rd position of the naphthyridine ring.
Preparation Methods
The synthesis of 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,8-naphthyridine with bromine in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as acetonitrile and a temperature range of 50-70°C. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reagents such as potassium permanganate and hydrogen peroxide are commonly used for these reactions.
Reduction Reactions: Reduction of the cyano group can lead to the formation of amine derivatives.
Scientific Research Applications
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent.
Biological Research: The compound is used as a molecular probe to study various biological pathways and interactions.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall .
Comparison with Similar Compounds
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds such as:
1,8-Naphthyridine-3-carbonitrile: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.
4-Chloro-1,8-naphthyridine: Lacks the bromine and cyano groups, which affects its overall properties and applications.
7-Bromo-1,8-naphthyridine:
Properties
Molecular Formula |
C9H3BrClN3 |
---|---|
Molecular Weight |
268.50 g/mol |
IUPAC Name |
7-bromo-4-chloro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H3BrClN3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H |
InChI Key |
RBQPZWJCHRCAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Br |
Origin of Product |
United States |
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